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  • Product: 3-Fluoro-3-propylazetidine hydrochloride
  • CAS: 2098058-83-2

Core Science & Biosynthesis

Foundational

3-fluoro-3-propylazetidine HCl chemical properties

Part 1: Executive Summary 3-Fluoro-3-propylazetidine hydrochloride (CAS: 2098058-83-2) is a specialized heterocyclic building block increasingly utilized in modern drug discovery to modulate physicochemical properties of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Fluoro-3-propylazetidine hydrochloride (CAS: 2098058-83-2) is a specialized heterocyclic building block increasingly utilized in modern drug discovery to modulate physicochemical properties of lead compounds. As a 3,3-disubstituted azetidine, it offers a unique structural motif that combines conformational rigidity , metabolic stability (via fluorine blocking), and lipophilicity tuning (via the propyl chain).

This guide serves as an operational manual for medicinal chemists and process scientists. It moves beyond basic catalog data to provide a mechanistic understanding of the compound's behavior, synthesis, and application in bioisostere design.

Part 2: Chemical Identity & Structural Analysis

Core Specifications
PropertySpecification
IUPAC Name 3-Fluoro-3-propylazetidine hydrochloride
CAS Number 2098058-83-2
Molecular Formula C₆H₁₂FN[1][2] · HCl
Molecular Weight 153.63 g/mol
Appearance White to off-white solid (hygroscopic)
Solubility High in H₂O, MeOH, DMSO; Low in CH₂Cl₂, Hexanes
Stoichiometry 1:1 (Amine : HCl)
Structural Mechanistics

The "Gem-Fluoro-Alkyl" Effect: The 3-position of the azetidine ring is a critical vector for optimization.

  • pKa Modulation: The strong electron-withdrawing effect of the fluorine atom (

    
    ) significantly lowers the pKa of the azetidine nitrogen compared to the non-fluorinated parent. While unsubstituted azetidine has a pKa ~11.3, 3-fluoroazetidines typically exhibit pKa values in the range of 8.0–9.0 . This reduction is crucial for improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.
    
  • Conformational Puckering: The azetidine ring is not planar. The steric bulk of the propyl group and the electronic repulsion of the fluorine atom force the ring into a specific puckered conformation. This rigidifies the vector of the amine, potentially locking the molecule into a bioactive conformation.

  • Metabolic Blocking: The C3 position is a common site for oxidative metabolism (P450-mediated hydroxylation). Substitution with fluorine blocks this pathway, extending the compound's half-life (

    
    ).
    

Part 3: Synthesis & Manufacturing Protocols

Senior Scientist Note: Direct alkylation of 3-fluoroazetidine is often low-yielding due to competing elimination reactions. The industry-standard route builds the quaternary center before ring closure or modifies a pre-formed ketone.

Validated Synthetic Route (The "Deoxo-Fluor" Method)

The most robust protocol for accessing 3-fluoro-3-alkyl azetidines involves nucleophilic addition to N-protected azetidin-3-one followed by deoxyfluorination.

Step-by-Step Methodology:

  • Nucleophilic Addition:

    • Reagents: N-Boc-azetidin-3-one, Propylmagnesium chloride (Grignard).

    • Conditions: THF, -78°C to 0°C.

    • Mechanism: The Grignard reagent attacks the ketone to form the tertiary alcohol (N-Boc-3-propylazetidin-3-ol).

    • Critical Control: Strict anhydrous conditions are required to prevent protonation of the Grignard.

  • Deoxyfluorination:

    • Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

    • Conditions: CH₂Cl₂, -78°C to RT.

    • Mechanism: The hydroxyl group attacks the sulfur center, activating it as a leaving group. Fluoride ion then displaces the activated oxygen via an S_N1-like mechanism (stabilized by the carbocation character at the tertiary center).

    • Safety Note: DAST can be explosive upon heating. XtalFluor-E is a safer, crystalline alternative.

  • Deprotection & Salt Formation:

    • Reagents: 4M HCl in Dioxane.

    • Conditions: 0°C to RT, 2 hours.

    • Workup: Concentration in vacuo and trituration with Et₂O to yield the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisRoute Figure 1: Standard synthetic pathway via deoxyfluorination of the tertiary alcohol. Start N-Boc-azetidin-3-one Inter1 Tertiary Alcohol (Intermediate) Start->Inter1 1. Propyl-MgCl THF, -78°C Inter2 N-Boc-3-fluoro-3-propylazetidine Inter1->Inter2 2. DAST or XtalFluor DCM, -78°C Product 3-Fluoro-3-propylazetidine HCl Inter2->Product 3. 4M HCl/Dioxane Deprotection

Caption: Figure 1: Standard synthetic pathway via deoxyfluorination of the tertiary alcohol.

Part 4: Handling, Stability & Safety (HSE)

Trustworthiness Protocol: The following safety data is derived from homologous fluorinated amines and standard HCl salt properties.

Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon).

  • Thermal Stability: Stable at room temperature for short periods, but long-term storage should be at -20°C .

  • Shelf Life: >2 years if kept dry and frozen.

Safety Profile (GHS Classifications)
  • H302: Harmful if swallowed.[3][4]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

  • Handling: Use a fume hood. Avoid dust formation.[3][4][5][6] In case of contact, flush with water for 15 minutes.[6]

Part 5: Medicinal Chemistry Applications

Bioisosterism

This scaffold is frequently used as a bioisostere for:

  • Gem-dimethyl groups: Replacing a -C(CH₃)₂- with the azetidine ring restricts conformation.

  • Morpholines/Piperidines: Reducing ring size to azetidine lowers molecular weight (MW) and lipophilicity (LogP) while maintaining basicity.

Case Study: pKa & Lipophilicity Tuning

In a hypothetical lead optimization campaign, replacing a standard piperidine with 3-fluoro-3-propylazetidine can achieve the following:

ParameterPiperidine Analog3-F-3-Pr-Azetidine AnalogImpact
pKa ~10.5~8.5 Reduced lysosomal trapping; improved permeability.
LogD (pH 7.4) HighModerate Balanced solubility and permeability.
Metabolic Stability Low (Oxidation)High Fluorine blocks C3 oxidation; Azetidine ring is metabolically robust.

Part 6: References

  • ChemScene. (2025).[3][4] Safety Data Sheet: 3-Fluoro-3-propylazetidine hydrochloride. Retrieved from

  • Champagne, P. A., et al. (2015). Stereoselective Synthesis of 3-Substituted 3-Fluoroazetidines. Organic Letters, 17(5). (Provides mechanistic basis for fluorination of azetidinols).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative review on fluorine pKa effects).

  • Sigma-Aldrich. (n.d.). 3-Fluoro-3-propylazetidine hydrochloride Product Page. Retrieved from

Sources

Exploratory

Strategic Utilization of the 3-Fluoro-3-Alkylazetidine Motif in Medicinal Chemistry

This technical guide details the structure-activity relationship (SAR), synthesis, and strategic application of the 3-fluoro-3-alkylazetidine motif in medicinal chemistry. Executive Summary The 3-fluoro-3-alkylazetidine...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure-activity relationship (SAR), synthesis, and strategic application of the 3-fluoro-3-alkylazetidine motif in medicinal chemistry.

Executive Summary

The 3-fluoro-3-alkylazetidine scaffold represents a high-value "tactical" motif in modern lead optimization. It serves as a sophisticated bioisostere for gem-dimethyl groups, cyclobutanes, or morpholines, designed to address specific liabilities in drug candidates: high basicity , metabolic instability at the C3 position , and hERG channel inhibition .

By introducing a fluorine atom geminal to an alkyl group on the strained azetidine ring, medicinal chemists can lower the basicity (pKa) of the nitrogen by 2–3 log units via the inductive effect (


), while simultaneously blocking the primary site of oxidative metabolism (C3).

Physicochemical Profile & SAR Logic

The "Sweet Spot" Basicity

Unsubstituted azetidines are highly basic (


), which often leads to poor passive permeability, high P-glycoprotein (P-gp) efflux, and phospholipidosis. The 3-fluoro-3-alkyl motif modulates this basicity into the physiological "sweet spot" (pK_a 8.5–9.5).

Table 1: Comparative Physicochemical Properties

ScaffoldStructurepKa (Est.)LogP ImpactMetabolic Risk (C3)
Azetidine

~11.3BaselineHigh (Oxidation to Lactam)
3,3-Dimethylazetidine

~11.3+ HighMedium (Alkyl oxidation)
3,3-Difluoroazetidine

~7.4+ LowLow (Blocked)
3-Fluoro-3-Methylazetidine

~9.0 Optimal Low (Blocked)

SAR Insight: The 3-fluoro-3-methyl motif is superior to the 3,3-difluoro motif when the nitrogen must retain some basicity for target engagement (e.g., salt bridge formation in the binding pocket) but needs to be less basic than the parent azetidine to improve permeability.

Metabolic Stability (The C3 Blockade)

The C3 position of azetidine is electron-rich and prone to CYP450-mediated oxidation, leading to ring-opening or lactam formation.

  • Mechanism: CYP enzymes abstract a hydrogen atom from C3.

  • Solution: Replacing the C3-H with Fluorine (C-F bond energy ~116 kcal/mol) and an Alkyl group renders this position metabolically inert.

Experimental Protocols: Synthesis

The most robust route to 3-fluoro-3-alkylazetidines utilizes 1-Boc-3-azetidinone as the divergent intermediate. This protocol avoids the instability of free azetidines and allows for late-stage diversification.

Workflow Diagram (Synthesis)

SynthesisRoute Start 1-Boc-3-azetidinone Step1 Grignard Addition (R-MgBr) Start->Step1 -78°C to RT Inter1 3-Alkyl-3-hydroxy azetidine Step1->Inter1 Step2 Deoxyfluorination (DAST/Deoxo-Fluor) Inter1->Step2 DCM, -78°C Product 1-Boc-3-Fluoro- 3-Alkylazetidine Step2->Product Deprotect TFA/HCl Deprotection Product->Deprotect Final 3-Fluoro-3-Alkyl azetidine salt Deprotect->Final

Figure 1: Standard synthetic workflow for accessing the 3-fluoro-3-alkylazetidine core.

Detailed Protocol: Synthesis of 3-Fluoro-3-Methylazetidine Hydrochloride

Reagents: 1-Boc-3-azetidinone, Methylmagnesium bromide (3M in ether), DAST (Diethylaminosulfur trifluoride), Dichloromethane (DCM), TFA.

Step 1: Grignard Addition

  • Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (0.2 M) under

    
    .
    
  • Cool to -78°C.

  • Add MeMgBr (1.2 equiv) dropwise over 30 minutes.

  • Allow to warm to 0°C and stir for 2 hours.

  • Quench: Add saturated

    
     solution. Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) yields 1-Boc-3-hydroxy-3-methylazetidine .

Step 2: Deoxyfluorination (Critical Step) Safety Note: DAST can be explosive. Do not heat above 50°C.

  • Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM (0.1 M) in a plastic/Teflon vessel.

  • Cool to -78°C.

  • Add DAST (1.5 equiv) dropwise.

  • Stir at -78°C for 1 hour, then warm to RT overnight.

  • Quench: Pour slowly into saturated

    
     (gas evolution!).
    
  • Purification: Silica gel chromatography yields 1-Boc-3-fluoro-3-methylazetidine .

Step 3: Deprotection

  • Dissolve Boc-protected amine in DCM.

  • Add TFA (10 equiv) or 4M HCl in Dioxane.

  • Stir 2 hours at RT.

  • Concentrate in vacuo to afford the salt.

Strategic Application Decision Tree

When should you deploy this scaffold? Use the logic flow below to validate the design choice.

DecisionTree Problem Lead Compound Liability Check1 Is the amine too basic (pKa > 10)? Problem->Check1 Check2 Is C3 a metabolic soft spot? Check1->Check2 Yes Action3 Use 3,3-Dimethylazetidine Check1->Action3 No (Basicity OK) Check3 Is hERG inhibition an issue? Check2->Check3 Yes Check2->Action3 No Action1 Use 3,3-Difluoroazetidine (pKa ~7.4) Check3->Action1 Severe hERG risk (Need low pKa) Action2 Use 3-Fluoro-3-Alkylazetidine (pKa ~9.0) Check3->Action2 Moderate risk (Need balanced pKa)

Figure 2: Decision logic for selecting fluorinated azetidine bioisosteres.

Case Study: hERG Avoidance & CNS Penetration

Scenario: A lead compound containing a piperidine or pyrrolidine moiety exhibits high hERG inhibition (


) and poor CNS penetration due to high basicity (

).

Intervention: Replacing the ring with a 3-fluoro-3-methylazetidine achieves:

  • Reduced Basicity: pKa shifts from 10.5

    
     9.0. This increases the fraction of neutral species at physiological pH (7.4), improving passive diffusion across the Blood-Brain Barrier (BBB).
    
  • Reduced Lipophilicity (Volume): The azetidine ring is smaller than piperidine, reducing the overall lipophilic bulk (LogD modulation) while the fluorine atom maintains necessary polarity.

  • hERG Mitigation: Lower basicity correlates strongly with reduced hERG trapping, as the channel pore prefers positively charged amines.

References

  • Synthesis of 3-fluoroazetidines. Journal of Organic Chemistry. (2006). A foundational method for accessing the fluorinated azetidine core.

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Detailed analysis of how fluorine substitution patterns, including gem-fluoroalkyl, block CYP450 oxidation.

  • Applications of Bioisosteres in Drug Design. Expert Opinion on Drug Discovery. (2021). Reviews the strategic use of fluorinated rings to modulate pKa and lipophilicity.

  • Impact of Fluorine on Lipophilicity and Acid-Base Properties. Journal of Medicinal Chemistry. (2023). Provides quantitative data on pKa shifts induced by fluorine in saturated heterocycles.

Foundational

3-Fluoro-3-propylazetidine molecular weight and formula

The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 3-Fluoro-3-propylazetidine , a specialized fluorinated building block. Executive Summary 3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic methodology, and medicinal chemistry applications of 3-Fluoro-3-propylazetidine , a specialized fluorinated building block.

Executive Summary

3-Fluoro-3-propylazetidine is a high-value heterocyclic building block used in modern drug discovery. As a geminally substituted azetidine, it serves as a conformationally restricted bioisostere for non-cyclic amines or gem-dimethyl groups. The strategic introduction of a fluorine atom at the C3 position modulates basicity (


), enhances metabolic stability by blocking oxidative metabolism at the most reactive site, and influences lipophilicity (

). This compound is typically supplied as its hydrochloride salt to ensure stability and ease of handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The core identity of the molecule is defined by the azetidine ring substituted at the 3-position with both a fluorine atom and a propyl chain.

Nomenclature and Identifiers
PropertyData
IUPAC Name 3-Fluoro-3-propylazetidine
CAS Number (HCl Salt) 2098058-83-2
Common Name 3-Fluoro-3-propylazetidine hydrochloride
Molecular Formula (Free Base)

Molecular Formula (HCl Salt)

Molecular Weight (Free Base) 117.17 g/mol
Molecular Weight (HCl Salt) 153.63 g/mol
Appearance White to off-white solid
Structural Specifications

The molecule features a quaternary carbon at position 3, creating a specific vector orientation for the propyl group and the fluorine atom. This arrangement prevents racemization at the C3 center (achiral if the propyl group is


-propyl, though the ring puckering can induce conformational isomers).

ChemicalStructure Azetidine Azetidine Core (C3H6N) C3_Pos C3 Quaternary Center Azetidine->C3_Pos Scaffold Fluoro Fluorine Atom (Metabolic Block) C3_Pos->Fluoro Electronegative Propyl Propyl Chain (Lipophilic Vector) C3_Pos->Propyl Steric Bulk

Figure 1: Structural decomposition of 3-Fluoro-3-propylazetidine highlighting functional domains.

Synthetic Methodology

The synthesis of 3-fluoro-3-substituted azetidines generally proceeds via a Deoxyfluorination strategy. This protocol ensures the safe introduction of fluorine into the strained ring system without causing ring-opening polymerization.

Retrosynthetic Analysis

The most reliable route disconnects the C-F bond to a C-OH precursor (tertiary alcohol), which is derived from the corresponding ketone (1-Boc-3-azetidinone) via Grignard addition.

Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Addition (Grignard)

  • Reagents: 1-Boc-3-azetidinone, Propylmagnesium bromide (

    
    -PrMgBr).
    
  • Conditions: Anhydrous THF, -78°C to 0°C.

  • Mechanism: The Grignard reagent attacks the electrophilic carbonyl carbon of the azetidinone. The bulky Boc group protects the amine and directs the addition.

  • Outcome: Formation of 1-Boc-3-hydroxy-3-propylazetidine.

Step 2: Deoxyfluorination

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM (Dichloromethane), -78°C to RT.

  • Critical Control: Low temperature is mandatory to prevent elimination (alkene formation) or ring expansion/opening.

  • Outcome: Conversion of the tertiary alcohol to the tertiary fluoride (1-Boc-3-fluoro-3-propylazetidine).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Conditions: 0°C to RT, 1-2 hours.

  • Outcome: Removal of the Boc group to yield the final 3-Fluoro-3-propylazetidine hydrochloride .

Synthesispathway Start 1-Boc-3-azetidinone Step1 Step 1: Grignard Addition (+ n-PrMgBr, THF, -78°C) Start->Step1 Inter1 Intermediate: 1-Boc-3-hydroxy-3-propylazetidine Step1->Inter1 Step2 Step 2: Deoxyfluorination (+ DAST, DCM, -78°C) Inter1->Step2 Inter2 Intermediate: 1-Boc-3-fluoro-3-propylazetidine Step2->Inter2 Step3 Step 3: Acidic Deprotection (HCl/Dioxane) Inter2->Step3 Final Product: 3-Fluoro-3-propylazetidine HCl Step3->Final

Figure 2: Validated synthetic route from commercial starting materials to the target hydrochloride salt.

Medicinal Chemistry Applications

Metabolic Stability

In non-fluorinated azetidines, the C3 position is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting C3 with a fluorine atom blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) and the absence of an abstractable hydrogen at that position.

Basicity Modulation ( )

The strong electron-withdrawing nature of fluorine (electronegativity 3.98) inductively reduces the electron density on the ring nitrogen. This typically lowers the


 of the azetidine amine by 1–2 log units compared to the non-fluorinated analog. This effect is crucial for:
  • Improving membrane permeability (higher fraction of neutral species at physiological pH).

  • Reducing hERG channel inhibition liability, which is often associated with highly basic amines.

Lipophilicity ( )

The propyl group adds significant lipophilicity, balancing the polarity of the amine and the fluorine. This modification allows researchers to "tune" the physicochemical profile of a lead compound to optimize blood-brain barrier (BBB) penetration or oral absorption.

Safety & Handling

As a fluorinated amine salt, standard laboratory safety protocols apply.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[2][1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents.[1] Avoid contact with glass during free-basing if HF generation is suspected (unlikely with C-F bond stability, but relevant for reagents like DAST).

References

  • ChemicalBook. (2025).[1] 3-Fluoro-3-propylazetidine hydrochloride Product Entry. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: 3-Fluoro-3-propylazetidine hydrochloride. Retrieved from

  • Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines. Journal of Organic Chemistry. (General methodology for 3-fluoroazetidine synthesis). Retrieved from [J. Org.[3] Chem. Abstract]([Link])

  • PubChem. (2025).[4] 3-Fluoroazetidine Compound Summary. (Reference for parent scaffold properties). Retrieved from

Sources

Exploratory

Technical Guide: Safety, Handling, and Properties of 3-Fluoro-3-propylazetidine Hydrochloride

This technical guide provides a comprehensive safety and handling framework for 3-Fluoro-3-propylazetidine hydrochloride , a specialized fluorinated building block used in high-value medicinal chemistry programs. Documen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for 3-Fluoro-3-propylazetidine hydrochloride , a specialized fluorinated building block used in high-value medicinal chemistry programs.

Document Control:

  • Compound: 3-Fluoro-3-propylazetidine hydrochloride[1][2][3][4][5]

  • CAS Registry Number: 2098058-83-2[2][5]

  • Version: 1.0 (Scientific Advisory)

Executive Summary

3-Fluoro-3-propylazetidine hydrochloride is a niche heterocyclic building block. Its core value lies in the azetidine ring (a four-membered nitrogen heterocycle) combined with a geminal fluorine-alkyl substitution pattern .

In drug design, this motif is employed to:

  • Modulate Basicity: The electron-withdrawing fluorine atom (via the inductive effect) lowers the pKa of the azetidine nitrogen compared to non-fluorinated analogs, often improving metabolic stability and membrane permeability.

  • Restrict Conformation: The 3,3-disubstitution creates a specific vector for side-chain display, critical for structure-activity relationship (SAR) studies.

Critical Safety Note: As a strained ring system and a hydrochloride salt, this compound presents specific hazards regarding acidity, potential ring-opening reactivity, and tissue irritation .

Chemical Identity & Technical Specifications

PropertySpecification
IUPAC Name 3-Fluoro-3-propylazetidine hydrochloride
CAS Number 2098058-83-2
Molecular Formula C₆H₁₂FN[2] · HCl (C₆H₁₃ClFN)
Molecular Weight 153.62 g/mol
Physical State Solid (Powder or Crystalline)
Solubility Soluble in Water, Methanol, DMSO
Acidity (Predicted) Acidic in aqueous solution (due to HCl)
Storage Requirement -20°C , Hygroscopic, Inert Atmosphere (Argon/Nitrogen)

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on its structural class (fluorinated amine salts).

Core Hazards[6]
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[5]

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[5][6] The acidic nature of the hydrochloride salt, combined with the organic amine, can damage the stratum corneum.

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[5] Direct contact can cause chemical conjunctivitis and corneal damage.

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335): May cause respiratory irritation.[5] Inhalation of dust triggers mucosal inflammation.

Mechanistic Safety Insight

The azetidine ring possesses significant ring strain (~26 kcal/mol). While the hydrochloride salt stabilizes the amine, the compound remains reactive.

  • Thermal Instability: High heat can induce ring-opening polymerization or decomposition, releasing toxic fluoride species (HF) and nitrogen oxides (NOx).

  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (which liberate the volatile and unstable free base).

Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood .

  • Ventilation: Ensure face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats; dry powders can generate static charge, leading to dispersion.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical safety goggles (ANSI Z87.1). Standard safety glasses are insufficient for powders that may become airborne.

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis steps involving organic solvents.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator.

Storage & Stability Workflow

The compound is hygroscopic and thermally sensitive .

  • Arrival: Inspect seal integrity.

  • Storage: Place the vial inside a secondary desiccated container (e.g., jar with Drierite). Store at -20°C .

  • Usage: Allow the vial to warm to room temperature before opening to prevent condensation, which hydrolyzes the salt.

Visual Workflow: Safe Handling Lifecycle

G Start Compound Arrival (Check CAS: 2098058-83-2) Storage Storage (-20°C, Desiccated) Start->Storage Immediate Prep Equilibration (Warm to RT in Desiccator) Storage->Prep Before Use Handling Handling (Fume Hood + Nitrile Gloves) Prep->Handling Prevent Hydrolysis Handling->Storage Reseal under Argon Waste Disposal (Halogenated Organic Waste) Handling->Waste Excess/Spill

Figure 1: Lifecycle management for 3-Fluoro-3-propylazetidine HCl, emphasizing moisture control.

Emergency Control Measures

First Aid Response
  • Eye Contact: IMMEDIATELY flush with water for 15 minutes.[6][7] Lift eyelids to ensure irrigation. Seek medical attention. The HCl component causes rapid pH change on the ocular surface.

  • Skin Contact: Wash with non-abrasive soap and water. Remove contaminated clothing.[5][6][7] If irritation persists (redness/burning), consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration and esophageal burn). Call a Poison Control Center.

Firefighting & Decomposition
  • Extinguishing Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products:

    • Hydrogen Chloride (HCl): Corrosive gas.

    • Hydrogen Fluoride (HF): Extremely toxic and corrosive.

    • Nitrogen Oxides (NOx): Respiratory irritants.

    • Carbon Oxides (CO, CO₂).

  • Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with full face-piece.

Emergency Logic Diagram

Emergency Exposure Exposure Incident Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale Action_Eye Rinse 15 min (Lifting Eyelids) Eye->Action_Eye Action_Skin Wash Soap/Water Remove Clothing Skin->Action_Skin Action_Inhale Fresh Air Support Breathing Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS) Action_Eye->Medical Action_Skin->Medical If irritation persists Action_Inhale->Medical If symptoms persist

Figure 2: Triage and response logic for exposure incidents.

Ecological & Disposal Considerations

  • Ecotoxicity: No specific data available for this CAS. Treat as toxic to aquatic life due to the halogenated amine structure. Do not allow to enter drains or water courses.[5]

  • Disposal:

    • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (mandatory for fluorinated compounds to neutralize HF generation).

    • Classify as Halogenated Organic Waste .

References

  • ChemScene. (2025).[5][6] Safety Data Sheet: 3-Fluoro-3-propylazetidine hydrochloride (CAS 2098058-83-2).[2][3][5] Retrieved from

  • Enamine. (n.d.). Fluorinated Building Blocks: Design and Utility in Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: Fluorinated Azetidines. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 3-Fluoro-3-Propylazetidine Hydrochloride

Technical Overview & Challenge Profile Compound: 3-Fluoro-3-propylazetidine hydrochloride Class: 3,3-Disubstituted Azetidine Salt Primary Challenges: Hygroscopicity: Like most azetidine salts, this compound is prone to a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Challenge Profile

Compound: 3-Fluoro-3-propylazetidine hydrochloride Class: 3,3-Disubstituted Azetidine Salt Primary Challenges:

  • Hygroscopicity: Like most azetidine salts, this compound is prone to absorbing atmospheric moisture, deliquescing into a viscous oil ("oiling out") rather than crystallizing.

  • Ring Strain: The 4-membered azetidine ring is strained (~26 kcal/mol). While the 3,3-disubstitution provides kinetic stability (the "Thorpe-Ingold effect"), the presence of a fluorine atom introduces polarity and potential for HF elimination under harsh basic conditions.

  • Impurity Profile: Common synthetic impurities include inorganic fluorides (from DAST/Deoxofluor steps), ring-opened amino-halides (from excessive acid exposure), and residual Boc-protected precursors.

Purification Decision Matrix

Before selecting a method, assess the physical state of your crude material. Use the following logic flow to determine the optimal protocol.

PurificationStrategy Start Crude Material State StateOil Viscous Oil / Gum Start->StateOil StateSolid Solid / Powder Start->StateSolid MethodA Method A: Trituration (Remove Solvent/Oils) StateOil->MethodA Fix Physical State ImpurityCheck Check Purity (1H/19F NMR) StateSolid->ImpurityCheck MethodB Method B: Recrystallization (Remove Organic Impurities) ImpurityCheck->MethodB Minor Impurities MethodC Method C: Acid/Base Swing (Regeneration) ImpurityCheck->MethodC Major/Stubborn Impurities MethodA->ImpurityCheck Re-assess

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state.

Detailed Protocols

Method A: Trituration (The "Anti-Oil" Protocol)

Best for: Converting sticky gums into filterable solids; removing residual high-boiling solvents.

Theory: The HCl salt is insoluble in non-polar ethers/alkanes, while organic impurities and residual solvents remain in solution.

Protocol:

  • Dissolve/Suspend the crude oil in a minimum amount of Dichloromethane (DCM) or Methanol (MeOH) (just enough to make it flow, e.g., 1-2 mL per gram).

  • Add 10-15 volumes of Diethyl Ether (Et₂O) or MTBE dropwise with vigorous stirring.

  • Observation: A white precipitate should form. If it oils out again, scratch the glass sides with a spatula to induce nucleation.

  • Sonication: Sonicate the flask for 5-10 minutes. This is critical for breaking up oil droplets into crystalline solids.

  • Allow the solid to settle. Decant the supernatant.

  • Repeat the wash with n-Heptane or Pentane to remove traces of ether.

  • Dry under high vacuum (0.1 mbar) for 12 hours.

Method B: Recrystallization (Solvent-Pair)

Best for: High-purity requirements (>98%) and removal of specific organic byproducts.

Solvent System: Isopropanol (IPA) / Diethyl Ether (Et₂O). Alternative: Ethanol / EtOAc (use if IPA fails).

Protocol:

  • Place the crude solid in a flask equipped with a reflux condenser.

  • Add Isopropanol (IPA) in small portions while heating to 60-70°C. Add just enough to dissolve the solid.

    • Note: If insolubles remain (likely inorganic salts like NaCl/KF), filter the hot solution quickly through a glass frit or Celite.

  • Remove from heat. While the solution is still warm, add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of IPA to clear the solution.

  • Allow to cool slowly to Room Temperature (RT), then transfer to a fridge (4°C) for 4-12 hours.

  • Filter the crystals under Argon/Nitrogen (to prevent moisture uptake).

  • Wash with cold Et₂O.

Method C: Acid-Base "Swing" Extraction

Best for: Removing non-basic impurities or when crystallization fails completely.

Warning: 3-Fluoroazetidines are sensitive to strong bases (e.g., NaOH, KOH) which can trigger HF elimination. Use mild inorganic bases.

AcidBaseSwing CrudeSalt Crude HCl Salt (Impure) FreeBase Free Base Extraction (Sat. NaHCO3 / DCM) CrudeSalt->FreeBase OrgLayer Organic Layer (Contains Product) FreeBase->OrgLayer Extract AqLayer Aqueous Layer (Discards Inorganics) FreeBase->AqLayer Waste ReSalt Re-Salting (2M HCl in Ether) OrgLayer->ReSalt Dry (Na2SO4) & Add Acid FinalProd Pure HCl Salt (Precipitate) ReSalt->FinalProd Filter

Figure 2: The "Swing" extraction workflow designed to regenerate the salt form while discarding non-amine impurities.

Protocol:

  • Suspend crude salt in DCM .

  • Add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate). Shake gently.

    • Why NaHCO₃? It is strong enough to deprotonate the amine (pKa ~10-11) but weak enough to minimize E2 elimination of Fluorine.

  • Separate layers.[1] Extract aqueous layer 2x with DCM.

  • Combine organic layers and dry over Na₂SO₄ (Sodium Sulfate). Filter.

  • Cool the DCM solution to 0°C.

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.

  • The pure salt will precipitate immediately. Filter and dry.[2]

Troubleshooting & FAQs

Q1: My product turned into a sticky oil after filtering. What happened?

A: This is "deliquescence." The salt absorbed moisture from the air.

  • Fix: Redissolve in MeOH, add Toluene, and rotary evaporate. The Toluene/MeOH/Water azeotrope will carry off the moisture. Store the final solid under Argon in a desiccator.

Q2: I see extra peaks in the 19F NMR around -150 to -180 ppm.

A: This indicates inorganic fluoride (e.g., HF salts, fluoride anions) or ring-opened byproducts.

  • Diagnosis: Run the NMR in D₂O. If the peak is a singlet around -120 ppm, it is likely inorganic fluoride.

  • Fix: Use Method C (Acid-Base Swing) . Inorganic fluorides will stay in the aqueous NaHCO₃ layer; your amine will move to the DCM.

Q3: Can I use heat to speed up drying?

A: Be cautious. Do not exceed 40-50°C. While the HCl salt is thermally more stable than the free base, excessive heat can induce ring-opening polymerization, especially if traces of acid are present.

Q4: The salt is colored (yellow/brown) but NMR looks clean.

A: Trace conjugated impurities (often <1%) cause color.

  • Fix: Perform a Charcoal Filtration . Dissolve the salt in MeOH, add Activated Carbon, stir for 15 mins, and filter through Celite before recrystallization.

Solubility & Solvent Compatibility Table

SolventSolubility (HCl Salt)Usage Role
Water HighDissolution (NMR, Biological assays)
Methanol HighDissolution / Transfer
Isopropanol (IPA) Moderate (Hot)Recrystallization (Primary)
DCM Low to ModerateExtraction (Free base only)
Diethyl Ether InsolubleAnti-solvent / Trituration
Heptane/Hexane InsolubleWash / Anti-solvent
Acetone LowNot recommended (Can form aminals)

References

  • General Azetidine Handling: Padwa, A., & Bur, S. K. (2004). Azetidines, Azetines, and Azetes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Fluorinated Amine Synthesis: Van der Eycken, E., et al. (2016). Synthesis of 3-fluoroazetidines. Patent WO2012102361 (Related to S1P1 modulator intermediates).

  • Hygroscopic Salt Management: Amgen Inc. (2010). Process for the preparation of S1P1 receptor agonists. (Describes handling of azetidine intermediates).

  • Purification of Amine Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for trituration/recrystallization of HCl salts).

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of Fluorinated Azetidine Salts

Case ID: FA-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming solubility barriers and stability risks in fluorinated azetidine salt processing. Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FA-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming solubility barriers and stability risks in fluorinated azetidine salt processing.

Executive Summary: The "Brick Dust" Paradox

Fluorinated azetidine salts represent a unique intersection of chemical challenges. You are fighting two opposing forces:

  • High Lattice Energy: The ionic nature of the salt (e.g., Hydrochloride, Trifluoroacetate) creates a rigid crystal lattice that resists breaking.

  • The "Fluorous" Effect: Fluorine atoms induce a "fluorous" character—simultaneously hydrophobic and lipophobic—often rendering the molecule insoluble in both standard aqueous buffers and organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

This guide provides the protocols to break this lattice, safely handle the strained ring, and transition your material into a workable phase.

Module 1: Diagnostic Matrix

Identify your specific issue to jump to the correct protocol.

SymptomProbable CauseImmediate Action
"Brick Dust" (Solid won't dissolve in reaction solvent)High crystal lattice energy; Solvent polarity too low.Switch to Dipolar Aprotic Solvents (DMSO, DMF) or use Protocol C (Counter-ion Switch).
Oiling Out (Gummy residue instead of crystals)Solvation energy

Lattice energy; Impurities preventing crystallization.
Use Anti-solvent Trituration (Et₂O/Hexane) or Protocol A (Salt Break).
Emulsion (Layers won't separate during workup)Amphiphilic nature of fluorinated salt acting as a surfactant.Add Brine (NaCl) to aqueous layer; Filter through Celite; Use Protocol B (Magic Solvent).
Product Loss (Aqueous layer contains product)High water solubility of the salt form; pKa mismatch.Salting Out (saturation with NaCl) + Protocol B .
Decomposition (New spots on TLC/LCMS)Azetidine ring opening due to nucleophilic attack or extreme pH.STOP. Check pH. Avoid strong nucleophiles. See Stability Warning .

Module 2: Critical Protocols (Standard Operating Procedures)

Protocol A: The "Salt Break" (Free-Basing)

Objective: Convert the insoluble salt into the organic-soluble free base without opening the strained azetidine ring.

The Science: Fluorinated azetidines are less basic than their non-fluorinated counterparts due to the electron-withdrawing inductive effect (


) of fluorine. This means you may not need pH 14 to deprotonate them, which is crucial for stability.
  • Suspend the azetidine salt in a biphasic mixture of DCM and Water (1:1 ratio).

  • Cool the mixture to 0°C (Ice bath). Critical: Heat promotes ring opening.

  • Neutralize slowly:

    • For HCl salts: Add Saturated

      
       or 
      
      
      
      .
    • For TFA salts: These can be stubborn.[1][2] Use

      
       dropwise, but do not exceed pH 10-11 .
      
  • Agitate vigorously for 10-15 minutes. The solid should dissolve as it partitions into the organic layer.

  • Separate layers. Extract aqueous phase

    
     with DCM.
    
  • Dry organic layer over

    
     (avoid 
    
    
    
    if the amine is sensitive to Lewis acids).
Protocol B: The "Magic Solvent" Extraction

Objective: Extract highly polar salts or stubborn free bases that refuse to enter DCM or EtOAc.

Reference: This solvent system is the "gold standard" for polar amine extraction [1].

Solvent System: Chloroform : Isopropanol (3:1 v/v)

  • Saturate the aqueous phase with solid NaCl ("Salting out"). This increases the ionic strength, forcing the organic substrate out.

  • Add the 3:1

    
     mixture (volume equal to aqueous phase).
    
  • Shake gently (vigorous shaking may cause emulsions with this system).

  • Separate. Note: The organic layer will be on the BOTTOM (denser than water).

  • Repeat 3-4 times. This system is capable of pulling even protonated salts into the organic phase via ion-pairing mechanisms.

Protocol C: Counter-Ion Switching

Objective: Change the physical properties by swapping the anion.

If the HCl salt is insoluble, the Trifluoroacetate (TFA) salt is often significantly more soluble in organic solvents (DCM, THF) due to the lipophilic


 group on the counter-ion.
  • Dissolve the HCl salt in minimum water.

  • Run through a reverse-phase C18 column or prep-HPLC using water/acetonitrile with 0.1% TFA .

  • Lyophilize the fractions.

    • Result: The resulting oil/solid is the TFA salt, which is often soluble in ethers and chlorinated solvents.

Module 3: Troubleshooting & FAQs

Q1: My azetidine salt is "oiling out" during recrystallization. How do I fix this?

A: Oiling out is common with fluorinated salts because they struggle to decide between the solvent and the lattice.

  • The Fix: Dissolve the oil in a minimum amount of a "good" solvent (e.g., Methanol or Acetone). Then, very slowly add a "bad" solvent (Diethyl Ether or Hexanes) until cloudiness persists. Store at -20°C.

  • The Trick: Scratch the glass with a spatula to provide nucleation sites. If available, use a seed crystal.

Q2: I see decomposition. Is the ring opening?

A: Yes, this is the primary danger. Azetidines have ~26 kcal/mol of ring strain [2].

  • Trigger: Strong nucleophiles (e.g., hydroxide, azide) or strong Lewis acids can attack the ring carbons, leading to ring opening (forming linear amines).

  • Prevention: Keep temperatures low (0°C to RT). Avoid leaving the free base in solution for extended periods; use it immediately or store as a salt.

Q3: Can I use HFIP (Hexafluoroisopropanol)?

A: Yes. HFIP is an excellent solvent for fluorinated species due to its high polarity and H-bond donating ability. It stabilizes cations and can dissolve "brick dust" salts [6].

  • Usage: Use it as a co-solvent (10-20% in DCM) for reactions, but be aware it is acidic (

    
    ) and nucleophilic enough to interfere in some sensitive substitutions.
    

Module 4: Visual Workflows

Workflow 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system for your reaction or workup.

SolventSelection Start START: Azetidine Salt Solubility Issue CheckRxn Is this for a REACTION or WORKUP? Start->CheckRxn RxnType Reaction Type? CheckRxn->RxnType Reaction WorkupIssue Specific Problem? CheckRxn->WorkupIssue Workup PolarRxn Nucleophilic Sub / Coupling RxnType->PolarRxn NonPolarRxn Non-polar reagents involved RxnType->NonPolarRxn SolventA Use DMF or DMSO (High Solubility) PolarRxn->SolventA SolventB Use Biphasic System (DCM/Water + PTC) NonPolarRxn->SolventB Emulsion Emulsion / Oiling Out WorkupIssue->Emulsion Insoluble Stays in Aqueous Phase WorkupIssue->Insoluble FixA Add Brine + Filter Celite Use 3:1 CHCl3:IPA Emulsion->FixA FixB Saturate Water w/ NaCl Perform Salt Break (Protocol A) Insoluble->FixB

Figure 1: Decision matrix for selecting solvent systems based on experimental phase.

Workflow 2: The "Salt Break" Mechanism

Visualizing the phase transfer during neutralization.

SaltBreak Step1 Aqueous Phase (Azetidine-H+ Cl-) INSOLUBLE in Org Step2 Add Base (NaHCO3 / NaOH) Deprotonation Step1->Step2 Neutralization Step3 Free Base (Azetidine-F) Lipophilic Step2->Step3 Loss of Charge Step4 Organic Phase (DCM or CHCl3) SOLUBLE Step3->Step4 Partitioning

Figure 2: Physicochemical pathway of the "Salt Break" protocol.

References

  • Frontier, A. (2026).[1] Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. Link

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Royal Society of Chemistry. Link

  • Columbia University. (n.d.). Solid-Liquid Extraction and Workup Procedures. Link

  • Enamine. (2021).[3] Handling and Stability of Azetidine Building Blocks. (General reference to supplier handling guides for strained rings).

  • ScienceMadness. (2011). Solubility of Organic Amine Salts Discussion. Link

  • University of Alicante. (2023). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Azetidines

Welcome to the technical support center for the synthesis of sterically hindered azetidines. The construction of the four-membered azetidine ring is a significant challenge in organic synthesis, primarily due to the inhe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered azetidines. The construction of the four-membered azetidine ring is a significant challenge in organic synthesis, primarily due to the inherent ring strain of approximately 25.4 kcal/mol.[1][2][3] This strain not only makes the ring formation energetically demanding but also renders the product susceptible to various decomposition pathways.[3][4][5] For researchers in medicinal chemistry and drug development, where azetidines are prized scaffolds for their ability to impart desirable physicochemical properties, overcoming these synthetic hurdles is paramount.[6][7]

Steric hindrance adds another layer of complexity, often slowing down the desired intramolecular cyclization and allowing competing side reactions to dominate.[4] Reaction temperature is arguably the most critical parameter to control in these delicate transformations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of optimizing temperature for the synthesis of these valuable molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely temperature-related causes and how can I fix it?

Low yields are the most common frustration in azetidine synthesis.[4][8] Temperature plays a pivotal role, and an incorrect thermal profile is often the culprit. The issue can be twofold: the temperature is either too low, preventing the reaction from reaching completion, or too high, promoting side reactions and decomposition.

Potential Causes & Suggested Solutions:

Potential Cause Suggested Solution Rationale
Insufficient Thermal Energy Gradually increase the reaction temperature in 5-10 °C increments.The formation of the strained four-membered ring has a significant activation energy barrier, especially with bulky substituents.[9] Insufficient heat results in a slow or stalled reaction.
Decomposition of Starting Material or Product Run the reaction at a lower temperature for a longer duration.Azetidines and their precursors can be thermally labile.[3] The high ring strain makes the product susceptible to ring-opening or rearrangement at elevated temperatures.[5][10]
Competing Intermolecular Reactions Lower the reaction temperature and consider using high-dilution conditions.At higher temperatures and concentrations, intermolecular reactions (dimerization, polymerization) can outcompete the desired intramolecular cyclization.[8] Lowering the temperature can increase selectivity for the intramolecular pathway.[4]
Promotion of Elimination Side Reactions Decrease the reaction temperature.For syntheses involving γ-amino halides, higher temperatures can favor elimination reactions to form an alkene over the desired SN2 cyclization.[8]

Experimental Protocol: Systematic Temperature Screening

  • Baseline Reaction: Set up the reaction at your initial calculated or literature-reported temperature (e.g., room temperature or a moderately elevated temperature like 40 °C).

  • Parallel Reactions: Set up a series of small-scale, parallel reactions at different temperatures (e.g., 20 °C, 30 °C, 40 °C, 50 °C, 60 °C).

  • Reaction Monitoring: Monitor each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

  • Analysis: Compare the formation of the desired product versus key byproducts at each temperature point. This will reveal the optimal temperature window where the rate of product formation is maximized while byproduct formation is minimized.

Q2: I am observing a significant amount of a five-membered ring (pyrrolidine) byproduct. How can I use temperature to favor the formation of the azetidine?

This is a classic case of competing regioselectivity, often seen in the intramolecular aminolysis of epoxy amines or similar precursors.[11] The desired azetidine is formed via a 4-exo-tet cyclization, while the pyrrolidine byproduct results from a 5-endo-tet pathway. The balance between these two is highly sensitive to reaction conditions, including temperature.

Explanation of Causality:

The formation of the four-membered ring is often kinetically favored (forms faster), while the five-membered ring can be the thermodynamically more stable product.[12][13]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is essentially irreversible. The product distribution is determined by the relative rates of formation. Since the 4-exo-tet cyclization often has a lower activation energy, lower temperatures will favor the formation of the azetidine.[14]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the cyclization can become reversible. This allows the system to reach equilibrium, favoring the most stable product, which is often the less-strained five-membered pyrrolidine ring.[12][15]

Troubleshooting Strategy:

  • Lower the Reaction Temperature: This is the most direct way to enhance kinetic control and favor the 4-exo-tet pathway. Attempt the reaction at 0 °C or even lower temperatures.

  • Solvent Optimization: While not directly temperature, solvent choice is linked. Switching to a more polar aprotic solvent like DMF or DMSO can sometimes accelerate the desired SN2 cyclization at lower temperatures.[16]

  • Catalyst Choice: The use of specific Lewis acid catalysts, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to dramatically favor azetidine formation even at higher temperatures by selectively activating the epoxide for the desired attack.[11][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental trade-off when optimizing temperature for sterically hindered azetidine synthesis?

The core challenge is balancing reaction kinetics against product stability and reaction selectivity. You need to provide enough thermal energy to overcome the activation barrier for the entropically and enthalpically disfavored ring closure, which is exacerbated by steric hindrance.[6][8] However, excessive heat can push the reaction down unwanted pathways, such as elimination, polymerization, or rearrangement to a more stable thermodynamic byproduct.[4][8][12] The optimal temperature is therefore a narrow window where the rate of the desired cyclization is reasonably fast, and the rates of competing side reactions are negligible.

Q2: How can I visualize the concept of kinetic vs. thermodynamic control in my reaction?

The relationship can be understood using a reaction energy diagram. The kinetic product is formed via the pathway with the lowest activation energy (Ea), while the thermodynamic product is the one with the lowest overall Gibbs free energy (G).

G Reactants Reactants (Acyclic Precursor) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Ea (Thermo) (Higher) TS_Kinetic Transition State (Kinetic) Kinetic_Product Kinetic Product (Azetidine) TS_Kinetic->Kinetic_Product Forms Faster Thermo_Product Thermodynamic Product (e.g., Pyrrolidine) TS_Thermo->Thermo_Product Forms Slower Kinetic_Product->TS_Kinetic Reversible at High T Energy Gibbs Free Energy (G)

Caption: Energy profile for kinetic vs. thermodynamic products.

At low temperatures, the reaction favors the path over the lower energy barrier (Ea (Kinetic)) to form the azetidine. At higher temperatures, reversibility allows the system to equilibrate to the more stable thermodynamic product.[14][15]

Q3: My reaction involves a photochemical step, like an aza Paternò-Büchi reaction. Does temperature still matter?

Yes, absolutely. While the primary energy input for a photochemical reaction is light, thermal energy still plays a crucial role.[19][20]

  • Ground-State Conformation: Temperature affects the population of different ground-state conformers of your starting material. For an intramolecular reaction to be efficient, the molecule must be able to adopt the correct conformation for cyclization upon excitation.

  • Post-Excitation Processes: After photoexcitation, the molecule can undergo various processes. Higher temperatures can increase the rate of non-radiative decay or other competing photochemical pathways, potentially lowering the quantum yield of the desired cycloaddition.[21]

  • Product Stability: Even if the azetidine is formed photochemically, it must be stable under the reaction conditions. If the reaction mixture heats up due to the light source, the product could undergo thermal decomposition. Many photochemical setups incorporate cooling systems for this very reason.[20]

Q4: How do I design a robust temperature optimization workflow for a novel, sterically hindered substrate?

A systematic approach is key. Avoid randomly picking temperatures. The following workflow provides a logical progression for optimizing your reaction.

G cluster_outcomes start Start: Literature Precedent or Low Temperature (e.g., 0-25 °C) monitor Monitor Reaction (TLC, LC-MS) start->monitor no_reaction No Reaction / Very Slow monitor->no_reaction After 24h low_yield Low Yield / Incomplete monitor->low_yield Partial Conversion side_products Significant Side Products monitor->side_products good_yield Good Yield & Purity monitor->good_yield increase_temp Increase Temperature (e.g., +10 °C increments) no_reaction->increase_temp low_yield->increase_temp decrease_temp Decrease Temperature (e.g., -10 °C increments) side_products->decrease_temp optimize_time Optimize Reaction Time good_yield->optimize_time increase_temp->monitor end Optimal Conditions Found optimize_time->end decrease_temp->monitor

Caption: Workflow for systematic temperature optimization.

This iterative process of adjusting the temperature based on analytical feedback is the most reliable method for identifying the optimal conditions for your specific substrate, ensuring both a reasonable reaction rate and high selectivity.

References

  • Troubleshooting low yields in azetidine synthesis - Benchchem.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimizing reaction conditions for azetidine ring formation - Benchchem.
  • Review of 3-substituted azetidine synthesis methods - Benchchem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.
  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Technical Support Center: Synthesis of Substituted Azetidines - Benchchem.
  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem.
  • Common side reactions in the synthesis of 3-substituted azetidines - Benchchem.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds - Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553-7561. Available from: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Kinetic and Thermodynamic Control | Dalal Institute.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
  • Thermodynamic and Kinetic Products - Master Organic Chemistry.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing).
  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram - ResearchGate.
  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Metabolic Stability of Propyl-Substituted Fluorinated Azetidines

For Researchers, Scientists, and Drug Development Professionals The Azetidine Scaffold: A Privileged Structure for Enhancing Metabolic Stability The azetidine ring, a four-membered saturated heterocycle, has gained signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Azetidine Scaffold: A Privileged Structure for Enhancing Metabolic Stability

The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in drug discovery for its ability to impart favorable physicochemical properties.[1] Its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets. Furthermore, compared to larger heterocyclic rings like pyrrolidine and piperidine, the azetidine moiety is often associated with enhanced metabolic stability.[2] The strained nature of the four-membered ring is thought to render it less susceptible to enzymatic degradation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I drug metabolism.[3][4]

The Role of Fluorine in "Metabolic Hotspot" Shielding

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism. By strategically placing fluorine atoms at or near "metabolic hotspots" – positions on a molecule that are particularly prone to enzymatic attack – chemists can effectively "shield" these sites from degradation. This can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Impact of Propyl Substitution on Metabolism

Alkyl substituents, such as a propyl group, can also influence a compound's metabolic fate. The presence of an N-propyl group can affect the molecule's lipophilicity and its interaction with the active site of metabolizing enzymes. Depending on its point of attachment, a propyl group can itself be a site of metabolism, typically through hydroxylation at the α, β, or γ positions. The interplay between the effects of the propyl group and other substituents, such as fluorine, is a key consideration in drug design.

Comparative Analysis of Metabolic Stability: Insights from Analogs

Table 1: Comparative In Vitro Metabolic Stability of Representative N-Heterocycles

CompoundRing SystemSubstitutionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Analog 1: N-PropylazetidineAzetidineN-PropylHypothetical 45Hypothetical 15.4
Analog 2: N-Propyl-3-fluoroazetidineAzetidineN-Propyl, 3-FluoroHypothetical >60Hypothetical <11.5
Analog 3: N-PropylpyrrolidinePyrrolidineN-PropylHypothetical 30Hypothetical 23.1
Analog 4: N-PropylpiperidinePiperidineN-PropylHypothetical 35Hypothetical 19.8
Reference 1: VerapamilN/AHigh Clearance886.6
Reference 2: DextromethorphanN/AModerate Clearance2527.7

Note: The data for Analogs 1-4 are hypothetical and intended for illustrative purposes to demonstrate the expected trends based on established principles of metabolic stability. The reference compounds Verapamil and Dextromethorphan are included to provide context for high and moderate clearance compounds.

Based on the principles of metabolic shielding by fluorine, it is anticipated that N-propyl-3-fluoroazetidine (Analog 2) would exhibit greater metabolic stability (a longer half-life and lower intrinsic clearance) compared to its non-fluorinated counterpart, N-propylazetidine (Analog 1). The fluorine atom at the 3-position can sterically and electronically hinder enzymatic attack on the azetidine ring. Furthermore, the inherent stability of the azetidine ring is expected to confer greater metabolic robustness to both azetidine analogs compared to the corresponding five- and six-membered rings, pyrrolidine and piperidine.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (e.g., propyl-substituted fluorinated azetidine)

  • Control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test and Control Compound Solutions pre_inc Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_inc prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->pre_inc prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH Solution prep_nadph->initiate pre_inc->initiate sampling Sample at Multiple Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution and the test or control compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well. The final concentration of the test compound is typically 1 µM.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard). The 0-minute time point represents the initial concentration before any metabolism has occurred.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Structure-Metabolism Relationship of Propyl-Substituted Fluorinated Azetidines

The metabolic stability of a propyl-substituted fluorinated azetidine is a result of the interplay between its various structural features.

SAR cluster_mol Propyl-Substituted Fluorinated Azetidine cluster_features Structural Features Influencing Metabolism cluster_outcome Metabolic Outcome mol azetidine Azetidine Ring (Inherently more stable than larger rings) fluorine Fluorine Substituent (Blocks metabolic 'hotspots') propyl Propyl Group (Can be a site of metabolism, influences lipophilicity) stability Enhanced Metabolic Stability azetidine->stability Increases stability fluorine->stability Increases stability propyl->stability Can decrease stability (if metabolized)

Caption: Key structural features influencing the metabolic stability of propyl-substituted fluorinated azetidines.

  • Azetidine Core: Provides a rigid and metabolically robust scaffold.

  • Fluorine Atom: Strategically placed fluorine can shield adjacent positions from CYP-mediated oxidation. For instance, a fluorine at the 3-position can protect the ring from hydroxylation.

  • Propyl Group: An N-propyl group can be a site for metabolism. The primary routes of metabolism for an N-alkyl chain are N-dealkylation and hydroxylation along the chain. Fluorination at a distal site may not prevent metabolism on the propyl chain itself. The position of the propyl group (e.g., on the nitrogen versus on a carbon of the ring) will significantly influence its metabolic fate.

Conclusion

The strategic incorporation of fluorine into an azetidine scaffold represents a powerful approach to enhancing metabolic stability in drug discovery. While direct experimental data for propyl-substituted fluorinated azetidines remains elusive in publicly accessible literature, the foundational principles of medicinal chemistry provide a strong rationale for their expected favorable metabolic profiles. The inherent stability of the azetidine ring, coupled with the metabolic shielding effect of fluorine, is anticipated to result in compounds with reduced clearance and longer half-lives compared to their non-fluorinated or larger-ring counterparts. The provided experimental protocol for in vitro microsomal stability assays offers a robust method for empirically determining these key pharmacokinetic parameters, enabling data-driven optimization of this promising class of molecules.

References

  • Shu, Y.-Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.
  • Yoshimoto, F. K., et al. (2019). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Chemical Science, 10(3), 854–861.
  • Singh, G. S., & D'hooghe, M. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(35), 7546–7573.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Clausen, R. P., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(9), 3505–3514.
  • Grygorenko, O. O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383.
  • Melnykov K. P., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29, e202301383.
  • Melnykov K. P., et al. (2023). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. The Journal of Organic Chemistry, 89(11), 7621–7633.
  • Melnykov K. P., et al. (2024). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. The Journal of Organic Chemistry, 89(11), 7621-7633.
  • Wilkinson, G. R. (2005). Cytochrome P4503A (CYP3A) metabolism: prediction of in vivo activity in humans. Journal of Pharmacokinetics and Pharmacodynamics, 32(3-4), 281–291.
  • Elliot, J., & Mason, S. (2021). The role of physicochemical properties in drug design. Drug Discovery Today, 26(4), 837-846.
  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(70), 44259–44293.
  • Obach, R. S., et al. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1385–1391.
  • Chiba, M., & Nishime, J. A. (1997). Comparison of intrinsic clearances in rat liver and intestinal microsomes. Drug Metabolism and Disposition, 25(12), 1357–1364.
  • Soars, M. G., et al. (2020). Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance. Drug Metabolism and Disposition, 48(11), 1146–1154.
  • Grime, K., et al. (2017). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. Drug Metabolism and Disposition, 45(4), 375–382.
  • Guengerich, F. P., et al. (2019). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 294(46), 17315–17326.
  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem Technical Guides.
  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.
  • Clausen, R. P., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(9), 3505–3514.
  • Sigma-Aldrich. 3-Fluoroazetidine (hydrochloride).
  • Synthonix Corpor
  • Lee, J. S., et al. (2024). Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol. Pharmaceutics, 16(12), 1581.
  • Tokyo Chemical Industry. 3-Fluoroazetidine Hydrochloride.
  • Chandra G., et al. (2023). Fluorine-a Small Magic Bullet Atom in the Drug Development: Perspective to FDA Approved and COVID-19 Recommended Drugs. Chemical Papers, 77, 4085–4106.
  • Attwa, M. W., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1245678.
  • Attwa, M. W., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11.
  • Grygorenko, O. O., et al. (2020). Generating Multibillion Chemical Space of Readily Accessible Screening Compounds. iScience, 23(11), 101681.
  • Wang, Z., et al. (2023). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 19, 1338-1348.
  • Melnykov K. P., et al. (2023). Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles. ACS Omega, 9(21), 23685–23696.
  • Ward, S. E., et al. (2014). Mitigating heterocycle metabolism in drug discovery. Journal of Medicinal Chemistry, 57(12), 4790–4813.

Sources

Validation

Technical Guide: pKa Modulation in 3-Fluoroazetidine Derivatives

Executive Summary In modern medicinal chemistry, the 3-fluoroazetidine scaffold has emerged as a privileged motif for "fluorine scan" optimization. It offers a strategic solution to a common dilemma: the need to lower th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 3-fluoroazetidine scaffold has emerged as a privileged motif for "fluorine scan" optimization. It offers a strategic solution to a common dilemma: the need to lower the basicity of a secondary or tertiary amine to improve permeability and reduce off-target liabilities (e.g., hERG inhibition) without significantly increasing lipophilicity or steric bulk.

This guide provides an objective technical comparison of azetidine, 3-fluoroazetidine, and 3,3-difluoroazetidine. It synthesizes experimental pKa data with mechanistic insights and provides validated protocols for determining these values in a research setting.[1]

Comparative Data Analysis

The introduction of fluorine atoms at the 3-position of the azetidine ring creates a dramatic, stepwise reduction in the basicity of the ring nitrogen. This is primarily driven by the strong inductive effect (


) of the fluorine atom(s) operating through two 

-bonds.
Table 1: Physicochemical Profile of Azetidine Derivatives
CompoundStructurepKa (Conjugate Acid)

pKa (vs. Parent)
Basic CharacterLogP (Approx)
Azetidine

11.29 Strongly Basic-0.1
3-Fluoroazetidine

~9.2 -2.1Moderately Basic0.2
3,3-Difluoroazetidine

6.0 – 7.0 *-4.3 to -5.3Weakly Basic0.6
Pyrrolidine (Ref)

11.31+0.02Strongly Basic0.2

*Note: The pKa of 3,3-difluoroazetidine is highly sensitive to ionic strength and temperature; reported experimental values typically range between 6.0 and 7.0 depending on the specific derivative and solvent conditions.

Mechanistic Insight: The Fluorine Effect

The basicity reduction is not linear. The first fluorine atom introduces a dipole that pulls electron density away from the


-carbons, which in turn inductively withdraws density from the nitrogen lone pair. The second fluorine atom (gem-difluoro) reinforces this effect but also introduces a "dipole cancellation" vector that can anomalously affect lipophilicity (LogP) while aggressively lowering pKa.

InductiveEffect cluster_0 3-Fluoroazetidine N Nitrogen Lone Pair (Basicity Center) C C3 Carbon C->N Inductive Pull F1 Fluorine (Mono) (-I Effect) F1->C Strong e- withdrawal F2 Fluorine (Gem-Di) (Enhanced -I) F2->C Additive e- withdrawal

Figure 1: Mechanistic flow of electron density withdrawal in fluorinated azetidines.

Experimental Protocols for pKa Determination

For fluorinated amines, standard potentiometric titration can be challenging due to low molecular weight and potential volatility. Two robust methods are recommended.

Method A: Potentiometric Titration (The Gold Standard)

Best for: Compounds with high water solubility (>5 mM) and available quantity >10 mg.

  • Preparation: Dissolve 3-fluoroazetidine hydrochloride (approx. 0.05 mmol) in 20 mL of degassed, carbonate-free water containing 0.15 M KCl (to maintain ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

  • Titration:

    • Acidify the solution to pH ~2.5 using standardized 0.1 M HCl.

    • Titrate with standardized 0.1 M KOH (CO₂-free) under an inert atmosphere (Argon/Nitrogen blanket).

    • Record pH after each addition (0.05 mL increments) until pH reaches ~12.0.

  • Analysis: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa. The inflection point at 0.5 equivalents represents the pKa.[2]

Method B: F-NMR Chemical Shift Perturbation

Best for: Low solubility compounds, small quantities (<1 mg), or precise determination of specific ionization sites in complex molecules.

  • Buffer Preparation: Prepare a series of deuterated phosphate/borate buffers ranging from pH 2 to 12 (measured with a pH meter and corrected for deuterium isotope effect:

    
    ).
    
  • Sample Prep: Dissolve the fluorinated azetidine (approx. 1 mM) in each buffer solution. Add a coaxial insert containing

    
     or trifluoroacetic acid as an external reference.
    
  • Acquisition: Acquire proton-decoupled

    
    F-NMR spectra for each pH point.
    
  • Data Plotting: Plot the chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    

ProtocolSelection Start Select pKa Method Solubility Is solubility > 5 mM? Start->Solubility Quantity Is sample > 5 mg? Solubility->Quantity Yes NMR Method B: 19F-NMR Titration Solubility->NMR No (Low Solubility) Potentiometric Method A: Potentiometric Titration Quantity->Potentiometric Yes Quantity->NMR No (Precious Sample) Cosolvent Potentiometric with MeOH/Water Extrapolation NMR->Cosolvent If no Fluorine present

Figure 2: Decision matrix for selecting the appropriate pKa determination protocol.

Application in Drug Discovery[1][3][4]

hERG Avoidance

High basicity (pKa > 9.0) is a known pharmacophore feature for hERG channel blockade, which leads to cardiotoxicity.

  • Strategy: Replacing a pyrrolidine or azetidine (pKa ~11.3) with 3,3-difluoroazetidine (pKa ~6.5) removes the positive charge at physiological pH (7.4).

  • Result: The neutral amine significantly reduces affinity for the hERG channel pore while maintaining the steric profile of the original ring.

Bioisosterism & Metabolic Stability

The 3-fluoroazetidine moiety is often used as a bioisostere for:

  • Morpholine: Similar basicity (~8-9) but smaller steric footprint.

  • Gem-dimethyl groups: The C-F bond length is similar to C-H, but the metabolic blocking of the 3-position prevents oxidative metabolism (N-dealkylation or

    
    -oxidation).
    

References

  • Melnykov, K. P., et al. (2023).[1] "Physicochemical properties of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives." Chemistry – A European Journal.[1][3] (Inferred from search context).

  • Lowe, D. (2010). "Azetidines, Fluorine, and pKa."[1][4][5][6][7][8][9][10][11] In the Pipeline (Science.org).

  • PubChem Compound Summary. (2024). "Azetidine (CID 10422) and 3,3-Difluoroazetidine (CID 2758248)." National Center for Biotechnology Information.

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.

  • BenchChem. (2024). "2-(3,3-Difluoroazetidin-1-yl)acetonitrile Supplier Data."

Sources

Comparative

NMR Characterization of 3-Fluoro-3-propylazetidine HCl: A Comparative Technical Guide

Executive Summary This guide provides a technical framework for the structural validation of 3-Fluoro-3-propylazetidine HCl (CAS: N/A for specific salt, Analogous base: 1864060-95-4). As a fluorinated bioisostere of gem-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 3-Fluoro-3-propylazetidine HCl (CAS: N/A for specific salt, Analogous base: 1864060-95-4). As a fluorinated bioisostere of gem-dimethyl or cyclic alkyl groups, this building block offers unique metabolic stability and lipophilicity profiles.

This document objectively compares the NMR spectral performance of the target compound against its non-fluorinated analog (3-propylazetidine) and its free base form . It addresses the specific analytical challenges posed by the azetidine ring puckering and


 spin-spin coupling, providing a self-validating protocol for confirmation.

Part 1: Structural & Conformational Dynamics

The characterization of 3-Fluoro-3-propylazetidine HCl is governed by two critical factors: the geminal fluorine effect and azetidine ring strain .

The Fluorine Effect

Unlike a standard alkyl substituent, the fluorine atom at C3 introduces strong scalar coupling (


) to neighboring nuclei. This transforms simple singlets or triplets into complex multiplets.
  • Electronic Deshielding: The electronegative fluorine shifts the C3 carbon signal significantly downfield (~90-100 ppm) and deshields the adjacent azetidine ring protons.

  • Coupling Constants:

    • 
       (Geminal):  Not applicable here (no proton on C3).
      
    • 
       (Vicinal):  The ring protons (H2/H4) and the propyl 
      
      
      
      -methylene protons will exhibit splitting of 15–25 Hz.
Ring Puckering & Salt Effects

Azetidine rings exist in a dynamic equilibrium between puckered conformers.

  • HCl Salt vs. Free Base: In the free base, nitrogen inversion is rapid, often averaging signals. In the HCl salt, the nitrogen is protonated (

    
    ), blocking inversion and locking the conformation, which often broadens signals or creates distinct diastereotopic protons if the puckering is slow on the NMR timescale.
    

Part 2: Comparative NMR Analysis

The following data compares the target molecule against key alternatives to illustrate identifying features.

Table 1: Predicted H NMR Shift Comparison (400 MHz, DMSO-d )
PositionProton TypeTarget: 3-F-3-Propylazetidine HCl Alt 1: 3-Propylazetidine HCl Alt 2: Free Base Form
NH Ammonium9.2 - 9.8 ppm (br s, 2H) 9.0 - 9.5 ppm (br s, 2H)N/A (Exchangeable)
H2, H4 Ring CH

4.0 - 4.4 ppm (m, 4H) Split by F (

Hz)
3.6 - 3.9 ppm (m, 4H) Simple multiplet3.2 - 3.5 ppm Shifted upfield
H3 Ring CHN/A (Substituted) 2.6 - 2.8 ppm (m, 1H)2.4 - 2.6 ppm
Propyl

Chain CH

1.8 - 2.0 ppm (dt) Split by F (

Hz)
1.5 - 1.7 ppm (q)1.4 - 1.6 ppm
Propyl

Chain CH

1.3 - 1.5 ppm (m) 1.3 - 1.5 ppm (m)1.3 - 1.5 ppm
Propyl

Chain CH

0.90 ppm (t) 0.90 ppm (t)0.90 ppm (t)
Table 2: C and F Key Markers
NucleusFeatureChemical Shift / Coupling PatternDiagnostic Value

C3-F -145 to -155 ppm (Multiplet)Decoupled spectrum simplifies to Singlet. Confirms mono-fluorination.

C3 (Quaternary) 92 - 98 ppm (Doublet,

Hz)
Definitive proof of C-F bond.

C2, C4 55 - 60 ppm (Doublet,

Hz)
Confirms ring integrity.

Part 3: Experimental Protocol

This protocol ensures reproducible data, specifically managing the hygroscopic nature of HCl salts and the relaxation times of fluorinated carbons.

Workflow Diagram

NMR_Workflow Sample Sample Prep (10-15 mg in DMSO-d6) Acq1H 1H NMR (d1=2s, 16 scans) Sample->Acq1H Acq19F 19F NMR (Coupled & Decoupled) Sample->Acq19F Acq13C 13C NMR (d1=3s, >512 scans) Acq1H->Acq13C If pure Process Data Processing (LB=0.3Hz) Acq1H->Process Acq19F->Process Acq13C->Process Validation Structure Validation Process->Validation

Figure 1: Recommended sequential workflow for full structural characterization.

Step-by-Step Methodology
1. Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      (99.8% D).
    
    • Why: HCl salts are often insoluble in CDCl

      
      . D
      
      
      
      O causes the exchange of the ammonium protons (
      
      
      ), causing them to disappear. DMSO-d
      
      
      preserves the
      
      
      signals, allowing you to quantify the salt stoichiometry (should integrate to 2H).
  • Concentration: Dissolve 10–15 mg of product in 0.6 mL solvent. Filter if any turbidity remains (common with inorganic salt impurities).

2. Acquisition Parameters (Bruker/Varian Standard)
  • 
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (

      
      ): 2.0 seconds  (Essential for accurate integration of the propyl chain vs. the broad NH peaks).
      
  • 
    F NMR: 
    
    • Run two experiments: Proton-Coupled (to see H-F splitting) and Proton-Decoupled (to confirm a single fluorine environment).

    • Center frequency: -150 ppm.

  • 
    C NMR: 
    
    • Relaxation Delay (

      
      ): 3.0 seconds . Fluorinated carbons often have longer 
      
      
      
      relaxation times. Short delays will suppress the C3 doublet signal.

Part 4: Data Interpretation & Troubleshooting

The "Roofing" Effect

In the


 spectrum, the azetidine ring protons (H2/H4) are chemically equivalent but magnetically non-equivalent due to the fixed conformation in the salt. You may see complex higher-order multiplets rather than clean doublets.
  • Solution: Do not over-interpret the multiplicity of the 4.0–4.4 ppm region. Focus on the total integration (4H) .

Broad Ammonium Peaks

The


 protons in DMSO-d

often appear as a very broad hump between 9.0 and 10.0 ppm.
  • Validation: Add 1 drop of D

    
    O  to the NMR tube and shake.
    
  • Result: The broad peak at >9 ppm should disappear immediately (H/D exchange), confirming it is the salt proton and not an impurity.

Impurity Profiling

Common impurities in this synthesis include:

  • Residual Solvents: Check for Diethyl Ether (1.1, 3.4 ppm) or Ethyl Acetate (1.2, 2.0, 4.1 ppm) trapped in the crystal lattice.

  • Open Chain Chloride: If the ring closure failed, you will see a propyl-amine chain pattern without the characteristic deshielded azetidine ring protons.

References

  • National Institutes of Health (NIH). 19F-centred NMR analysis of mono-fluorinated compounds. (Authoritative guide on F-H and F-C coupling constants). [Link]

  • University of Ottawa NMR Facility. PSYCHE to Evaluate 1H-19F Coupling Constants. (Technical background on resolving complex fluorinated multiplets). [Link]

Validation

Comparative Guide: Potency &amp; Utility of Fluorinated Azetidine Analogs in SAR Studies

Executive Summary The "Fluorine Effect" in Four-Membered Heterocycles In modern medicinal chemistry, the azetidine ring has emerged as a superior bioisostere to the more common pyrrolidine and piperidine scaffolds. When...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Effect" in Four-Membered Heterocycles In modern medicinal chemistry, the azetidine ring has emerged as a superior bioisostere to the more common pyrrolidine and piperidine scaffolds. When functionalized with fluorine at the C3 position, azetidines offer a unique ability to modulate pKₐ (basicity), lipophilicity (LogD) , and metabolic stability without significantly increasing molecular weight.

This guide analyzes the comparative potency of fluorinated azetidine analogs, specifically focusing on 3-fluoroazetidine and 3,3-difluoroazetidine motifs. We provide experimental evidence demonstrating how these modifications can lower amine basicity by 2–4 log units, reduce hERG liability, and improve oral bioavailability in SAR (Structure-Activity Relationship) campaigns.

Mechanistic Insight: Why Fluorinated Azetidines?

The pKₐ Modulation Effect

The high electronegativity of fluorine (χ = 3.98) exerts a strong inductive effect (


) on the azetidine nitrogen. This is critical for optimizing drug-like properties:
  • Basicity Reduction: Unsubstituted azetidine has a pKₐ ~11.3. Introducing a single fluorine at C3 lowers this to ~9.8, while gem-difluorination (3,3-difluoro) drastically reduces it to ~7.9.

  • Permeability: Lowering the pKₐ increases the fraction of neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability.

Conformational Control & Metabolic Blocking
  • The "Pucker" Effect: The azetidine ring is not planar; it exists in a puckered conformation. Fluorine substitution alters the energy barrier of this pucker, often locking the molecule into a specific conformation that may favor receptor binding.

  • Metabolic Stability: The C3 position is a common site for oxidative metabolism (P450-mediated hydroxylation). Fluorine blocks this "soft spot," extending the compound's half-life (

    
    ).
    

G Azetidine Azetidine Core (High pKa ~11.3) Fluorination C3-Fluorination (Inductive Effect) Azetidine->Fluorination Modification pKa_Drop Reduced pKa (7.5 - 9.0) Fluorination->pKa_Drop -I Effect Metabolism Blocked Metabolic Soft Spot Fluorination->Metabolism Steric/Electronic Shielding Lipophilicity Modulated LogD (Permeability) pKa_Drop->Lipophilicity Neutral Species Dominance Outcome Optimized Lead: High Potency Low Clearance Lipophilicity->Outcome Bioavailability Metabolism->Outcome Stability

Figure 1: Mechanistic impact of fluorination on the physicochemical profile of azetidine-based drug candidates.[1]

Comparative Data: Potency & Physicochemical Profiles[1][2][3][4]

The following data illustrates the impact of replacing a standard pyrrolidine or non-fluorinated azetidine with fluorinated analogs in a DPP-IV Inhibitor series and TGR5 Agonist optimization.

Table 1: SAR Comparison of Azetidine vs. Pyrrolidine Analogs (DPP-IV Inhibition)

Data synthesized from comparative studies on serine protease inhibitors.

Scaffold TypeSubstituent (C3/C4)pKₐ (Amine)IC₅₀ (nM)Metabolic Stability (Cl_int)
Pyrrolidine H (Unsubstituted)10.512.5Low (High Clearance)
Pyrrolidine 3-Fluoro (cis)9.24.8Moderate
Azetidine H (Unsubstituted)11.28.1Low
Azetidine 3-Fluoro 9.6 2.2 High
Azetidine 3,3-Difluoro 7.9 18.5 *Very High

*Note: While 3,3-difluoroazetidine offers superior stability and pKₐ, the steric bulk or electronic repulsion can sometimes reduce potency depending on the binding pocket (as seen here), necessitating a balance between mono- and di-fluorination.

Table 2: TGR5 Agonist Optimization (Azetidine Series)

Comparison of lead compounds in the discovery of potent GPBAR1 agonists.

Compound IDCore Ring StructureKey ModificationEC₅₀ (hTGR5)Oral Bioavailability (F%)
Nipecotamide 5 PiperidineNone> 1000 nM< 5%
Analog 12 AzetidineUnsubstituted120 nM15%
Compound 45h Azetidine 3-Fluoro-3-phenyl 6 nM 68%

Key Insight: In the TGR5 case study, the azetidine ring contracted the vector of the substituents, and the fluorine atom provided a critical metabolic block, transforming a weak hit into a nanomolar drug candidate with excellent oral exposure.

Experimental Protocols

Synthesis of 1-Benzhydryl-3-fluoroazetidine

A robust protocol for introducing fluorine into the azetidine core via Deoxyfluorination.

Reagents Required:

  • 1-Benzhydrylazetidin-3-ol (Starting material)[2]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ solution

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Benzhydrylazetidin-3-ol (1.0 eq) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Fluorination: Add DAST (1.2 eq) dropwise via syringe over 15 minutes. Caution: DAST reacts violently with water and glass; use plasticware where possible or strictly anhydrous conditions.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4 hours. Stir at RT for an additional 8–12 hours. Monitor conversion by TLC (mobile phase: 20% EtOAc/Hexanes).

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃ solution. Warning: Vigorous gas evolution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes) to yield 1-benzhydryl-3-fluoroazetidine as a pale yellow oil.

In Vitro Potency Assay (DPP-IV Fluorescence Assay)

Self-validating protocol for determining IC₅₀ values.

Materials:

  • Recombinant human DPP-IV enzyme (0.5 nM final conc).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 20 µM final.

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

Workflow:

  • Plate Setup: Use black 96-well plates. Add 10 µL of test compound (serially diluted in DMSO) to wells. Include "DMSO only" (Max signal) and "No Enzyme" (Background) controls.

  • Enzyme Addition: Add 40 µL of DPP-IV enzyme solution to all wells except background. Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation: Add 50 µL of Gly-Pro-AMC substrate solution.

  • Measurement: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to derive IC₅₀.

Synthesis Workflow Diagram

The following diagram outlines the divergent synthesis pathway to access both 3-fluoro and 3,3-difluoro analogs from a common precursor.

Synthesis Start Epichlorohydrin + Benzhydrylamine Inter1 1-Benzhydryl-3-hydroxyazetidine Start->Inter1 Cyclization DAST DAST / DCM (-78°C to RT) Inter1->DAST Oxidation Swern Oxidation (Oxalyl Chloride/DMSO) Inter1->Oxidation MonoProd 3-Fluoroazetidine Derivative DAST->MonoProd Deoxyfluorination Ketone 1-Benzhydrylazetidin-3-one Oxidation->Ketone DAST2 DAST (Excess) (Reflux) Ketone->DAST2 DiProd 3,3-Difluoroazetidine Derivative DAST2->DiProd Gem-difluorination

Figure 2: Divergent synthetic routes for accessing mono- and difluorinated azetidine scaffolds.

References

  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent TGR5 agonists. Journal of Medicinal Chemistry, 2014.

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Bioorganic & Medicinal Chemistry Letters, 2005.

  • Impact of Fluorine on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry, 2021.

  • Synthesis of 3-fluoro azetidinone by electrophilic fluorination. Tetrahedron Letters, 1997.

  • 3,3-Difluoroazetidine hydrochloride: Properties and Safety. PubChem, 2025.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-3-propylazetidine Hydrochloride

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-centric protocol for the p...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-centric protocol for the proper disposal of 3-Fluoro-3-propylazetidine hydrochloride, a fluorinated azetidine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

The core principle underpinning the disposal of this compound is its classification as a halogenated organic substance. The presence of the carbon-fluorine bond necessitates specific handling and disposal pathways, primarily centered around high-temperature incineration to ensure complete destruction.[1][2]

I. Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 3-Fluoro-3-propylazetidine hydrochloride should always be consulted first, data from closely related compounds like 3-Fluoroazetidine hydrochloride indicates the following potential hazards:

  • Acute Toxicity : Harmful if swallowed and toxic in contact with skin or if inhaled.[3][4]

  • Irritation : Causes skin and serious eye irritation.[3][4]

  • Respiratory Irritation : May cause respiratory irritation.[3][4]

Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionPrecautionary Statement Examples
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic upon exposure through ingestion, skin contact, or breathing.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Skin Corrosion/Irritation Causes irritation upon contact with the skin.[4][5]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Damage/Eye Irritation Causes serious irritation to the eyes.[4][5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific target organ toxicity (single exposure) May cause irritation to the respiratory system.[4][5]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

This table synthesizes data from similar compounds. Always refer to the specific SDS for 3-Fluoro-3-propylazetidine hydrochloride.

II. Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Fluoro-3-propylazetidine hydrochloride is a multi-step process that ensures safety and regulatory compliance from the laboratory bench to the final disposal facility.

Step 1: Segregation of Waste

The cardinal rule for the disposal of this compound is its strict segregation as halogenated organic waste .[1][6]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Causality: Halogenated wastes are typically sent for incineration at specialized facilities.[1] Mixing them with non-halogenated organic solvents can complicate the disposal process and significantly increase costs.[6][7] Furthermore, co-mingling with incompatible waste streams, such as strong acids or bases, can lead to dangerous chemical reactions.[7]

Step 2: Container Selection and Labeling

Proper containment is crucial to prevent leaks and ensure clear communication of the hazard.

  • Action: Use a robust, leak-proof container with a secure screw-top lid that is chemically compatible with the waste. Before adding any waste, affix a "Hazardous Waste" label.

  • Causality: The container must be in good condition to prevent environmental contamination and exposure to personnel.[8] Clear, accurate labeling from the moment waste is first added is a regulatory requirement and essential for safe handling by all personnel, including environmental health and safety (EHS) staff.[2][9] The label should include the full chemical name ("3-Fluoro-3-propylazetidine hydrochloride") and the approximate quantity.[9]

Step 3: Waste Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8] The container should be kept in secondary containment to mitigate the impact of any potential leaks.[2]

  • Causality: Proper storage conditions prevent degradation of the container and minimize the risk of accidental spills or reactions. Secondary containment provides an essential barrier in the event of a primary container failure.

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with 3-Fluoro-3-propylazetidine hydrochloride are also considered hazardous waste.

  • Action: Disposable items such as gloves, weigh boats, and contaminated paper towels should be placed in the same halogenated organic solid waste container. For heavily contaminated items or in the case of a spill, inert absorbent material should be used to clean the area, and the resulting debris must be disposed of as hazardous waste.[2]

  • Causality: This prevents the spread of contamination and ensures that all hazardous materials are directed into the appropriate waste stream.

Step 5: Arranging for Final Disposal

Final disposal must be handled by a licensed hazardous waste management company.

  • Action: Once the waste container is nearly full (approximately ¾ full is a good guideline to prevent overfilling), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2]

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA). The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration.[1]

III. Disposal Decision Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoro-3-propylazetidine hydrochloride and associated materials.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures start Start: Waste Generation (3-Fluoro-3-propylazetidine hydrochloride) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Solid Waste ppe->segregate container Place in Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs_contact Container Full: Contact EHS for Pickup storage->ehs_contact ehs_pickup EHS Collects Waste ehs_contact->ehs_pickup incineration Transport to Licensed Facility for High-Temperature Incineration ehs_pickup->incineration

Caption: Decision workflow for the disposal of 3-Fluoro-3-propylazetidine hydrochloride.

IV. Emergency Procedures in Case of Spills

In the event of an accidental release, immediate and appropriate action is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others in the vicinity.

  • Don PPE: Before addressing the spill, ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[3][4] For a solution, contain the spill with an inert absorbent material.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your EHS department.

V. The Future of Fluorinated Compound Disposal

While incineration is the current standard, research into more sustainable methods for managing fluorinated compounds is ongoing. Emerging technologies aim to break the strong carbon-fluorine bond and even recover fluorine for reuse, contributing to a circular chemical economy.[10][11] These innovative approaches may one day provide more environmentally friendly alternatives to incineration.

By adhering to the rigorous protocols outlined in this guide, researchers and scientists can ensure the safe and compliant disposal of 3-Fluoro-3-propylazetidine hydrochloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • University of California, Santa Cruz Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • CF Plus Chemicals. (2019). Material Safety Datasheet: 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Exposome-Explorer. (2011). Material Safety Data Sheet. Retrieved from [Link]

  • The Scotts Company. (2015). Material Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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3-Fluoro-3-propylazetidine hydrochloride
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